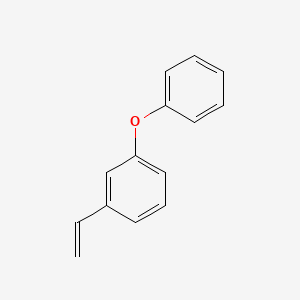

1-Phenoxy-3-vinylbenzene

説明

Contextual Significance in Contemporary Chemical Science

1-Phenoxy-3-vinylbenzene, a member of the vinylbenzene derivative family, is gaining traction in modern chemical research. Its unique structure, featuring both a phenoxy group and a reactive vinyl group, makes it a valuable intermediate in various organic syntheses. This bifunctionality allows for a range of chemical modifications, rendering it a versatile building block for more complex molecules.

One of the most notable applications of this compound is in the synthesis of pharmaceuticals. For instance, it serves as a key precursor in the production of fenoprofen (B1672519), a nonsteroidal anti-inflammatory drug (NSAID). rsc.orgresearchgate.net The synthesis involves a sequence of reactions including C-O coupling, isomerizing metathesis, and selective methoxycarbonylation to yield the final drug product. researchgate.net This pathway highlights the compound's role in creating molecules with significant therapeutic value.

Beyond pharmaceuticals, this compound and its derivatives are being explored in materials science. The vinyl group's capacity for polymerization makes it a candidate for developing novel polymers with specific properties. While research in this area is still emerging, the incorporation of the phenoxy moiety could impart unique thermal and mechanical characteristics to the resulting polymers.

Historical Overview of Research on Vinylbenzene Derivatives

Research into vinylbenzene derivatives, broadly known as styrenes, has a rich history dating back to the 19th century with the isolation of styrene (B11656) (vinylbenzene) itself. schoolwires.netresearch-solution.com Initially, the focus was on understanding the fundamental structure and reactivity of these aromatic compounds. schoolwires.net The discovery that the vinyl group could undergo polymerization led to the development of polystyrene, a widely used plastic, which marked a significant milestone in polymer chemistry. fiveable.me

Over the years, the scope of research expanded to include a wide array of substituted vinylbenzenes. Chemists began to explore how different functional groups attached to the benzene (B151609) ring influence the compound's reactivity and the properties of the resulting polymers. This led to the creation of a diverse range of materials, from high-strength fibers like Kevlar, which incorporates aromatic units, to conductive polymers. fiveable.me

The study of vinylbenzene derivatives in the context of fine chemical synthesis also has deep roots. Their utility as intermediates is well-established, with applications in the production of dyes, pigments, and various pharmaceuticals. fiveable.megoogle.com The development of new catalytic methods, such as transition metal-catalyzed cross-coupling and metathesis reactions, has further broadened the synthetic possibilities for this class of compounds. researchgate.netrsc.org

Current Research Trajectories and Future Outlook for this compound

Current research on this compound is largely centered on optimizing its synthesis and exploring its potential in new applications. A significant breakthrough has been its synthesis from cardanol (B1251761), a renewable resource derived from cashew nut shell liquid (CNSL). researchgate.netrsc.org This "green chemistry" approach offers a sustainable alternative to traditional fossil fuel-based synthetic routes. The process involves the conversion of cardanol to O-Ph cardanol, followed by metathesis to produce 1-(non-8-en-1-yl)-3-phenoxybenzene, which is then converted to this compound. researchgate.netrsc.org

Researchers are actively investigating enantioselective synthesis methods to produce specific stereoisomers of fenoprofen from this compound. One study demonstrated the use of a palladium catalyst system which achieved a 44% conversion with 69% branched to linear selectivity and an 88% enantiomeric excess. rsc.orgrsc.org Such studies are crucial for developing more effective and specific pharmaceutical agents.

The future for this compound research appears promising, with several potential avenues for exploration. grafiati.comcore.ac.uk Further refinement of its synthesis from renewable feedstocks will likely continue to be a key focus. grafiati.com In materials science, the unique properties that the phenoxy group can impart to polymers derived from this compound warrant deeper investigation. This could lead to the development of new materials with enhanced thermal stability, flame retardancy, or specific optical properties. As our understanding of its reactivity and properties grows, so too will its applications in both established and novel areas of chemical science.

Data Tables

Table 1: Synthesis of this compound from O-Ph Cardanol

| Step | Reaction | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 1 | Metathesis of O-Ph cardanol | HG1 catalyst | 97% | researchgate.netrsc.org |

Table 2: Enantioselective Methoxycarbonylation of this compound

| Catalyst System | Conversion | Branched to Linear Selectivity | Enantiomeric Excess (ee) | Reference |

|---|

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethenyl-3-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCUAHOXDLTZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346832 | |

| Record name | 1-Phenoxy-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63444-54-2 | |

| Record name | 1-Phenoxy-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenoxy 3 Vinylbenzene

Bio-Based Synthesis from Renewable Feedstocks

The conversion of cardanol (B1251761) to 1-Phenoxy-3-vinylbenzene involves a multi-step synthetic sequence that leverages catalytic processes to modify the unique chemical structure of cardanol. Cardanol itself is a mixture of phenolic compounds with a C15 aliphatic side chain at the meta position, with varying degrees of unsaturation. mdpi.com The synthesis hinges on the strategic functionalization of both the phenolic hydroxyl group and the olefinic bond within the alkyl side chain.

A key strategy for the synthesis of this compound from cardanol involves an initial protection of the phenolic hydroxyl group, followed by a sequence of metathesis reactions to transform the long alkyl chain into a vinyl group. rsc.orgresearchgate.net This pathway has been demonstrated to be an effective method for producing the target compound in good yield. tib.eu

The first step in this synthetic route is the O-phenoxylation of cardanol. This reaction involves the coupling of cardanol with a phenyl group donor, typically bromobenzene, to protect the hydroxyl group and introduce the phenoxy moiety. The reaction is generally carried out in the presence of a base, such as anhydrous potassium tert-butoxide. researchgate.net The reaction temperature plays a crucial role in the conversion efficiency. At 45°C, only about 30% of cardanol is converted to the O-phenoxy product. However, increasing the temperature to 100°C leads to the complete conversion of the starting material. On a preparative scale, this method has been shown to successfully produce O-phenoxy cardanol in an 82% yield. rsc.orgresearchgate.net

Following the O-phenoxylation, the long alkyl side chain of the resulting intermediate is shortened via an ethenolysis reaction. rsc.orgresearchgate.net Ethenolysis is a type of cross-metathesis reaction that utilizes ethylene to cleave internal double bonds. researchgate.net In this specific step, the O-phenoxy cardanol is subjected to ethenolysis to yield 1-(non-8-en-1-yl)-3-phenoxybenzene. This reaction is efficiently catalyzed by a first-generation Hoveyda-Grubbs (HG1) catalyst, resulting in a high yield of 97% for the desired product, with 1-octene as a valuable, bio-derived side product. rsc.orgrsc.orgresearchgate.net

The ethenolysis of cardanol itself to produce 3-(non-8-enyl)phenol has also been studied extensively. The choice of catalyst significantly impacts the yield of this reaction. The HG1 catalyst has been found to be highly effective, providing a 96% yield of 3-(non-8-enyl)phenol. researchgate.net In comparison, the first-generation Grubbs catalyst (G1) gives a slightly lower yield of 85%, while the second-generation Hoveyda-Grubbs catalyst (HG2) results in a much lower yield of only 11%. researchgate.net

| Catalyst | Yield (%) |

|---|---|

| HG1 | 96 |

| G1 | 85 |

| HG2 | 11 |

The final step in the synthesis of this compound from 1-(non-8-en-1-yl)-3-phenoxybenzene is an isomerizing metathesis reaction. rsc.orgresearchgate.net This one-pot reaction combines isomerization of the terminal double bond along the alkyl chain with a subsequent metathesis reaction to form the desired vinyl group. rsc.org Initially, this process yields a mixture of this compound and 1-phenoxy-3-(prop-1-en-1-yl)benzene. rsc.orgrsc.org The crude mixture is then subjected to a second metathesis step to convert the remaining internal olefin into the final product. rsc.org This two-step, one-pot process has been shown to produce this compound in an 80% yield. tib.eursc.org

The successful synthesis of this compound from cardanol relies on the use of specific catalyst systems for each step of the reaction sequence.

Hoveyda-Grubbs First Generation Catalyst (HG1): This ruthenium-based catalyst is highly effective for the ethenolysis of O-phenoxy cardanol, providing a 97% yield of 1-(non-8-en-1-yl)-3-phenoxybenzene. rsc.orgresearchgate.net The first-generation Hoveyda-Grubbs catalyst is known for its excellent stability and is often used in various olefin metathesis reactions. u-tokyo.ac.jp

M1 Catalyst: The M1 catalyst, a ruthenium-based catalyst, is employed in the isomerizing metathesis step. rsc.orgresearchgate.net It is used in conjunction with a palladium dimer for the initial isomerization and then used alone in the final metathesis step to convert the intermediate internal olefins to the desired vinyl group. rsc.org

Palladium Dimer: A palladium dimer catalyst is utilized for the isomerization part of the one-pot isomerizing metathesis reaction. rsc.orgresearchgate.net This catalyst facilitates the migration of the double bond along the alkyl chain to a position that is favorable for the subsequent metathesis reaction. rsc.org

Pd/DTBPMB: For the isomerization of 3-(non-8-enyl)phenol, a palladium catalyst system composed of [Pd₂(dba)₃] and DTBPMB (1,4-bis(di-tert-butylphosphino)butane) with methanesulfonic acid (MSA) has been shown to be effective. rsc.orgresearchgate.net This system can achieve up to 71% selectivity for the desired benzylic isomer, 3-(non-1-en-1-yl)phenol, after 96 hours at 80°C. rsc.org

| Reaction Step | Catalyst System | Role |

|---|---|---|

| Ethenolysis | Hoveyda-Grubbs First Generation (HG1) | Cleavage of the long alkyl chain |

| Isomerizing Metathesis | Palladium Dimer | Isomerization of the double bond |

| M1 Catalyst | Metathesis to form the vinyl group | |

| Isomerization of 3-(non-8-enyl)phenol | [Pd₂(dba)₃]/DTBPMB/MSA | Isomerization to the benzylic olefin |

The synthesis of this compound from cardanol embodies several key principles of green chemistry. sigmaaldrich.commsu.edu

Use of Renewable Feedstocks: The primary starting material, cardanol, is derived from cashew nutshell liquid, a non-edible and abundant agricultural byproduct. nih.govnih.gov This reduces the reliance on finite fossil fuel resources. nih.gov

Catalysis: The synthesis heavily relies on the use of catalytic amounts of transition metal complexes (ruthenium and palladium). rsc.orgresearchgate.net Catalytic processes are preferred over stoichiometric reagents as they are more efficient and generate less waste. sigmaaldrich.com

Reduction of Derivatives: The synthetic strategy aims to minimize the use of protecting groups and other derivatization steps, which can add complexity and generate waste. sigmaaldrich.com

Safer Solvents: While dichloromethane is used in some steps, research has shown that greener solvents like 2-methyl tetrahydrofuran can be used in the metathesis reactions with similar results, thereby reducing the environmental impact. researchgate.net

Green Chemistry Principles in Synthesis

Utilization of Bio-Derived Solvents (e.g., 2-Methyltetrahydrofuran)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Bio-derived solvents, such as 2-Methyltetrahydrofuran (2-MeTHF), are gaining prominence as sustainable alternatives to conventional petroleum-based solvents. 2-MeTHF is produced from renewable resources like furfural or levulinic acid and exhibits favorable properties, including a high boiling point, low water miscibility, and stability, making it an excellent choice for a variety of organic reactions, including olefin metathesis.

In the context of synthesizing this compound, a plausible green approach involves a cross-metathesis reaction catalyzed by a ruthenium complex, such as a Grubbs-type catalyst. The use of 2-MeTHF in such a reaction offers several advantages over traditional solvents like dichloromethane or toluene. Its renewable origin reduces the carbon footprint of the synthesis. Furthermore, its physical properties can lead to improved reaction performance and easier product isolation. While specific data for the synthesis of this compound in 2-MeTHF is not extensively documented in publicly available literature, the general benefits of this solvent in similar metathesis reactions are well-established.

Table 1: Comparison of 2-Methyltetrahydrofuran (2-MeTHF) with Common Petrochemical Solvents

| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Dichloromethane (DCM) | Toluene |

|---|---|---|---|

| Source | Renewable (Biomass) | Petrochemical | Petrochemical |

| Boiling Point (°C) | ~80 | ~40 | ~111 |

| Water Solubility | Low | Low | Very Low |

| Environmental Concern | Lower | High (Suspected Carcinogen) | Moderate (Volatile Organic Compound) |

Atom Economy and Valorization of Byproducts (e.g., 1-octene, propene)

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Olefin metathesis is a powerful tool for C-C bond formation that can exhibit high atom economy.

A hypothetical, yet chemically sound, cross-metathesis reaction to form this compound could involve the reaction of a precursor such as 3-phenoxyphenylpropene with another olefin. The specific byproducts generated, such as 1-octene and propene, would depend on the chosen coreactant. For instance, a reaction with 2-butene could potentially yield propene as a byproduct, while a reaction with a different olefin could be designed to produce 1-octene.

The valorization of these byproducts is a key aspect of creating a truly sustainable process.

Propene is a valuable chemical feedstock used in the production of polypropylene, a major commodity plastic.

1-Octene is used as a comonomer in the production of polyethylene to control polymer density and as a starting material for the synthesis of plasticizer alcohols.

Table 2: Illustrative Atom Economy for a Hypothetical Cross-Metathesis Synthesis of this compound

| Reactant 1 | Reactant 2 | Desired Product | Byproduct | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| 3-Allyl-1-phenoxybenzene | Styrene (B11656) | This compound | Propene + Other byproducts | ~82% |

Comparison with Alternative Synthetic Routes

To fully appreciate the advantages of modern synthetic methodologies, it is useful to compare them with alternative, more traditional routes.

Evaluation of Pyrolysis-Based Methods

Pyrolysis involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere. While a specific pyrolysis-based method for the synthesis of this compound is not well-documented, a plausible route could involve the high-temperature dehydration of 1-(3-phenoxyphenyl)ethanol. In this hypothetical scenario, the alcohol would be heated, leading to the elimination of a water molecule to form the desired vinyl group.

However, pyrolysis reactions often suffer from several drawbacks. They typically require high energy input and can lead to a mixture of products due to non-selective bond cleavage and rearrangement reactions, resulting in low yields of the desired product and complex purification procedures.

Analysis of Fossil-Fuel Derived Pathways

Traditional synthetic routes to this compound would typically rely on precursors derived from fossil fuels. Two well-established methods in organic chemistry are plausible for this synthesis:

The Wittig Reaction: This method would involve the reaction of 3-phenoxybenzaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane. While the Wittig reaction is a reliable method for forming C=C bonds, it suffers from poor atom economy, as it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct.

The Heck Reaction: This palladium-catalyzed cross-coupling reaction could be employed to couple an aryl halide, such as 3-bromophenoxybenzene, with ethylene gas. researchgate.net The Heck reaction is a powerful tool for C-C bond formation but often requires the use of expensive palladium catalysts and can be sensitive to reaction conditions. The starting materials are typically derived from petrochemical sources.

Table 3: Comparison of Synthetic Routes to this compound

| Method | Starting Materials | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Cross-Metathesis | Olefin precursors | High atom economy, potential for valuable byproducts, use of green solvents. | Requires specific catalysts which can be expensive. |

| Pyrolysis | e.g., 1-(3-phenoxyphenyl)ethanol | Potentially simple setup. | High energy consumption, often low selectivity and yield. |

| Wittig Reaction | 3-Phenoxybenzaldehyde, phosphorus ylide | Reliable C=C bond formation. nih.gov | Poor atom economy (stoichiometric byproduct), fossil-fuel precursors. |

| Heck Reaction | 3-Bromophenoxybenzene, Ethylene | Good functional group tolerance. nih.govnih.gov | Requires expensive catalyst, fossil-fuel precursors. researchgate.net |

Chemical Transformations and Reaction Pathways of 1 Phenoxy 3 Vinylbenzene

Reactions Involving the Vinyl Moiety

The vinyl group of 1-phenoxy-3-vinylbenzene is the primary site of its chemical reactivity, participating in a range of addition and transformation reactions. These reactions are crucial for the synthesis of various derivatives and functionalized molecules.

Metathesis Reactions and Isomerization

A one-pot isomerizing metathesis reaction has been successfully employed in the synthesis of this compound itself. Starting from 1-(non-8-en-1-yl)-3-phenoxybenzene, a tandem reaction sequence involving an initial metathesis followed by isomerization, and a subsequent second metathesis step, affords this compound in an 80% yield. This process highlights the utility of metathesis in constructing the vinylarene scaffold. In this specific transformation, the initial step yields a mixture of this compound and its isomer, 1-phenoxy-3-(prop-1-en-1-yl)benzene. A subsequent metathesis reaction on the crude mixture drives the equilibrium towards the desired terminal alkene product.

Table 1: Synthesis of this compound via Isomerizing Metathesis

| Starting Material | Catalyst System | Product | Yield |

| 1-(non-8-en-1-yl)-3-phenoxybenzene | Palladium Dimer & M1 Catalyst | This compound | 80% |

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group into the molecule, and in the case of this compound, this has been achieved with a high degree of control over the regioselectivity and enantioselectivity of the product.

The branch-selective methoxycarbonylation of this compound is a key step in the synthesis of the non-steroidal anti-inflammatory drug, fenoprofen (B1672519). This reaction, catalyzed by a palladium complex, selectively adds a methoxycarbonyl group to the α-position of the vinyl moiety, leading to the branched ester, methyl 2-(3-phenoxyphenyl)propanoate. This transformation proceeds with high conversion and selectivity for the branched isomer over the linear one.

Table 2: Branch-Selective Methoxycarbonylation of this compound

| Substrate | Catalyst | Product | Conversion | Branched to Linear Selectivity |

| This compound | Palladium-based catalyst | Methyl 2-(3-phenoxyphenyl)propanoate | High | 69% |

Building upon the branch-selective reaction, enantioselective methoxycarbonylation has been achieved to produce a specific enantiomer of the fenoprofen precursor. By employing a chiral palladium catalyst, it is possible to obtain the desired enantiomer with high enantiomeric excess (ee). Specifically, a conversion of over 99% has been reported with an 88% ee for the desired product. This level of stereocontrol is crucial for the synthesis of enantiomerically pure pharmaceuticals.

Table 3: Enantioselective Methoxycarbonylation of this compound

| Substrate | Catalyst | Enantiomeric Excess (ee) | Conversion |

| This compound | Chiral Palladium Catalyst | 88% | >99% |

Hydrolysis Pathways

The ester intermediate, methyl 2-(3-phenoxyphenyl)propanoate, obtained from the methoxycarbonylation of this compound, can be readily hydrolyzed to yield the final active pharmaceutical ingredient, fenoprofen. This hydrolysis is typically carried out under basic conditions, for example, using potassium hydroxide in a solvent mixture such as 2-methyltetrahydrofuran (2-MeTHF) and water. This final step in the synthesis of fenoprofen from this compound proceeds in high yield, with reports of up to 92%.

Derivatization and Functionalization Strategies

Beyond the reactions leading to fenoprofen, the vinyl group of this compound is amenable to a variety of other functionalization strategies common to styrenic compounds. While specific examples for this compound are not extensively documented in the provided search results, analogous reactions with styrenes suggest potential derivatization pathways. These include:

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can be catalyzed by rhodium complexes. Depending on the ligands used, this reaction can be directed to produce either the branched aldehyde (2-(3-phenoxyphenyl)propanal) or the linear aldehyde (3-(3-phenoxyphenyl)propanal) with high regioselectivity. mdpi.comacs.orgresearchgate.netbenthamdirect.comacs.org

Epoxidation: The vinyl group can be converted to an epoxide, 2-(3-phenoxyphenyl)oxirane, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgyoutube.comrsc.orgresearchgate.netmdma.ch This epoxide can then serve as a versatile intermediate for further transformations.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide, leading to the formation of 1-(3-phenoxyphenyl)ethane-1,2-diol. wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.orgkhanacademy.org This introduces two hydroxyl groups in a stereospecific manner.

Hydrogenation: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield 1-ethyl-3-phenoxybenzene. mdpi.comresearchgate.netacs.org

Electrophilic Aromatic Substitution: The two aromatic rings in this compound are also sites for potential functionalization via electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.orguomustansiriyah.edu.iqmasterorganicchemistry.commsu.edulabxchange.org The directing effects of the phenoxy and vinyl substituents would influence the position of the incoming electrophile.

These potential derivatization strategies highlight the broad utility of this compound as a building block in organic synthesis.

Introduction of New Functional Groups

The vinyl group of this compound is susceptible to a variety of addition and cross-coupling reactions, enabling the introduction of a wide array of functional groups. One notable transformation is the palladium-catalyzed methoxycarbonylation, which introduces an ester functional group and creates a chiral center.

In a specific application, this compound has been utilized as a substrate in a branch-selective methoxycarbonylation reaction to produce a key intermediate for the synthesis of Fenoprofen, a nonsteroidal anti-inflammatory drug. This reaction demonstrates the conversion of the vinyl group into a more complex functionalized side chain. The process employs a palladium-based catalyst system, which is crucial for achieving high selectivity for the branched product over the linear isomer.

Detailed findings from this research indicate that the choice of ligands for the palladium catalyst is critical in controlling the regioselectivity and enantioselectivity of the reaction.

| Catalyst System | Selectivity (Branched:Linear) | Yield of Branched Product |

|---|---|---|

| Pd/DTBPMB + rac-BINOL-phosphoric acid | Not Specified | 82% |

Synthesis of Chiral Intermediates

The synthesis of chiral intermediates from the achiral this compound is a significant area of its application, particularly in the pharmaceutical industry. The creation of stereogenic centers from the vinyl group allows for the production of enantiomerically enriched compounds, which is often a requirement for biologically active molecules.

The aforementioned enantioselective methoxycarbonylation is a prime example of synthesizing a chiral intermediate from this compound. The reaction introduces a chiral center at the carbon adjacent to the newly formed ester group. The use of a chiral ligand system with the palladium catalyst is essential for inducing asymmetry and obtaining a product with high enantiomeric excess.

The research highlights the successful application of a specific catalyst system to achieve a high level of stereocontrol in this transformation.

| Catalyst System | Enantiomeric Excess (ee) of Branched Product |

|---|---|

| Pd/DTBPMB + rac-BINOL-phosphoric acid | 88% |

This successful synthesis of a chiral intermediate underscores the utility of this compound as a starting material for accessing complex, stereodefined molecules.

Applications in Advanced Materials Science

Development of Specialized Polymeric Materials

Role in Functional Self-Assembled Monolayers (SAMs)

While direct experimental evidence for the formation of classical self-assembled monolayers (SAMs) from 1-Phenoxy-3-vinylbenzene is not extensively documented in peer-reviewed literature, the molecular structure suggests a strong potential for its use in creating highly organized thin films and functional surfaces. SAMs are ordered molecular assemblies that form spontaneously on a substrate, and the ability to control the chemical functionality at an interface is crucial for a wide range of applications, including sensors, electronics, and biocompatible coatings. The discussion that follows is based on the chemical characteristics of this compound and its polymer, poly(3-phenoxystyrene), and infers their potential behavior in the context of surface modification and assembly.

The introduction of a polymer derived from this compound, namely poly(3-phenoxystyrene), onto a surface can significantly alter its properties. The phenoxy group, with its ether linkage and additional aromatic ring, is expected to modify the surface energy, wettability, and adhesive characteristics compared to unsubstituted polystyrene.

The surface energy of a material dictates how it interacts with its environment, particularly with liquids. tstar.com For polymers, a lower surface energy generally corresponds to a more hydrophobic surface. Polystyrene, a widely studied polymer, has a relatively low surface energy. surface-tension.de The incorporation of the polar ether linkage in the phenoxy group of poly(3-phenoxystyrene) could potentially increase the surface energy, leading to enhanced wettability.

To contextualize the potential impact of such a modification, the following table compares the surface energy of polystyrene with other common polymers.

| Polymer Name | Abbreviation | Surface Energy (dynes/cm) |

| Polytetrafluoroethylene | PTFE | 18 |

| Polypropylene | PP | 29 |

| Polyethylene | PE | 31 |

| Polystyrene | PS | 36 |

| Polyvinyl chloride | PVC | 39 |

| Poly(methyl methacrylate) | PMMA | 41 |

| Polyethylene terephthalate | PET | 43 |

| Nylon 6/6 | - | 46 |

This table presents generalized surface energy values for various polymers to provide a comparative context for the potential surface properties of poly(3-phenoxystyrene).

The ability to tune the surface properties of a material is of paramount importance in the fabrication of advanced devices and coatings. By creating thin films of poly(3-phenoxystyrene), it is theoretically possible to engineer surfaces with specific desired characteristics. The vinyl group of the monomer, this compound, allows for polymerization directly on a surface, a technique known as surface-initiated polymerization, which can lead to the formation of dense polymer brushes. acs.orgtu-dresden.de This method provides excellent control over the thickness and density of the resulting polymer film, thereby offering a precise means of altering surface properties.

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. nih.gov The formation of ordered structures on solid surfaces through the self-assembly of molecules is a key area of research in nanoscience. The aromatic nature of this compound and its polymer suggests a propensity for forming organized assemblies through various non-covalent interactions.

The phenyl and phenoxy groups in poly(3-phenoxystyrene) can participate in several types of intermolecular interactions that are known to drive the formation of supramolecular structures. These interactions include:

π-π Stacking: The aromatic rings can stack on top of each other, leading to an ordered arrangement of the polymer chains. This type of interaction is common in aromatic polymers and can influence the electronic and optical properties of the resulting assembly. acs.org

Dipole-Dipole Interactions: The ether linkage in the phenoxy group introduces a dipole moment, which can lead to directional interactions between polymer chains.

The interplay of these forces can guide the self-assembly of poly(3-phenoxystyrene) into well-defined nanostructures on a solid substrate. The ability to control the formation of these structures is highly desirable for applications in nano-patterning and the fabrication of functional surfaces. nih.gov

The following table summarizes the key non-covalent interactions that could play a role in the supramolecular assembly of poly(3-phenoxystyrene).

| Interaction Type | Description | Relevant Functional Groups in Poly(3-phenoxystyrene) |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Phenyl and Phenoxy groups |

| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | Entire polymer chain |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles in molecules. | Ether linkage in the phenoxy group |

This table outlines the theoretical non-covalent interactions that could drive the self-assembly of poly(3-phenoxystyrene) on surfaces.

While the specific investigation of supramolecular assemblies of this compound and its polymer is an area that warrants further research, the fundamental chemical principles governing the behavior of aromatic and polymeric systems provide a strong basis for predicting their potential in creating ordered, functional surfaces. The ability to form thin, organized films through either direct polymerization from the surface or through the self-assembly of the pre-synthesized polymer makes poly(3-phenoxystyrene) a promising candidate for applications in advanced materials science where precise control over surface properties and molecular organization is required.

Spectroscopic Characterization of 1 Phenoxy 3 Vinylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For 1-Phenoxy-3-vinylbenzene, the ¹H NMR spectrum provides distinct signals for the vinyl group protons and the aromatic protons on both phenyl rings.

The vinyl group gives rise to a characteristic set of signals: a doublet of doublets for the proton on the carbon adjacent to the benzene (B151609) ring (Hα), and two distinct signals for the terminal geminal protons (Hβ, cis and trans to the ring). The aromatic region of the spectrum is complex due to the presence of nine protons on two different rings. The protons on the vinyl-substituted ring are influenced by both the vinyl and phenoxy groups, while the protons on the terminal phenoxy ring show a pattern typical of a monosubstituted benzene.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Hα (Vinyl) | ~6.7 | dd | J(α,β-trans) ≈ 17.6, J(α,β-cis) ≈ 10.9 |

| Hβ (Vinyl, trans) | ~5.8 | d | J(α,β-trans) ≈ 17.6 |

| Hβ (Vinyl, cis) | ~5.3 | d | J(α,β-cis) ≈ 10.9 |

| Aromatic Protons | 6.9 - 7.5 | m | - |

Note: Data is predicted based on known values for styrene (B11656) and phenoxybenzene. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule, with each unique carbon atom producing a distinct signal. researchgate.net Due to the low natural abundance of ¹³C (1.1%), carbon-carbon couplings are typically not observed, leading to simpler spectra where each peak corresponds to a chemically non-equivalent carbon atom. researchgate.net

For this compound, the spectrum would show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The chemical shifts are influenced by hybridization (sp² for aromatic and vinyl carbons) and the electronegativity of neighboring atoms (the oxygen of the ether linkage). The carbons of the vinyl group and the carbons directly bonded to the oxygen atom would have characteristic chemical shifts. Quaternary carbons, those not bonded to any hydrogen, typically show weaker signals. mdpi.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ether Linkage) | ~157-158 |

| C (Vinyl) | ~136 |

| CH₂ (Vinyl) | ~115 |

| Aromatic Carbons | 117 - 140 |

Note: Data is predicted based on established chemical shift ranges. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Derivatives

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making ¹⁹F NMR a rapid and informative tool, comparable in sensitivity to ¹H NMR. A key advantage of ¹⁹F NMR is its wide chemical shift range, which makes the signals highly sensitive to subtle changes in the molecular structure and electronic environment.

For fluorinated derivatives of this compound, such as those containing a fluorine atom on one of the phenyl rings, ¹⁹F NMR would provide unambiguous evidence of the fluorine's presence and location. The chemical shift of the fluorine signal would indicate its position on the aromatic ring. Furthermore, through-bond couplings to nearby proton (¹H) and carbon (¹³C) nuclei (J(H,F) and J(C,F)) would be observable. These coupling constants provide valuable information for confirming the complete structure of the fluorinated molecule. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. While nominal mass spectrometry might identify the molecular weight of this compound as 196, HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass but different elemental compositions. researchgate.net

For this compound, the molecular formula is C₁₄H₁₂O. The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. HRMS analysis would yield an experimental mass that can be compared to this theoretical value to confirm the elemental composition.

Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂O |

| Molar Mass | 196.24 g/mol |

| Theoretical Exact Mass | 196.088815 Da nih.govnih.gov |

An experimental HRMS measurement matching this theoretical value provides strong evidence for the assigned molecular formula.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Oligomer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly well-suited for the analysis of large molecules like synthetic polymers and oligomers with minimal fragmentation. nih.gov This technique is invaluable for characterizing the products of polymerization reactions involving this compound. rsc.org

In a typical MALDI-TOF-MS analysis of an oligomer sample, the analyte is co-crystallized with a matrix and a cationizing agent (e.g., a sodium or silver salt). frontiersin.org The resulting spectrum displays a series of peaks, each corresponding to a different oligomer chain length (n-mer) adducted with the cation. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. From the distribution of these peaks, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) can be calculated. Furthermore, the absolute mass of the peaks can be used to identify the chemical structure of the end-groups of the oligomer chains. researchgate.net

Illustrative MALDI-TOF-MS Data for an Oligomer of this compound

| Peak (n-mer) | Observed m/z (with Na⁺) | Calculated Mass |

| 3 | 611.3 | 611.7 |

| 4 | 807.4 | 807.9 |

| 5 | 1003.5 | 1004.2 |

| 6 | 1199.6 | 1200.4 |

Note: This data is illustrative. The repeating unit mass would be 196.24 Da. The observed m/z corresponds to (n * 196.24) + Mass of End Groups + Mass of Cation (Na⁺ ≈ 23 Da).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the characteristic functional groups present in a molecule. The IR spectrum of a compound reveals the vibrational frequencies of its bonds, which are unique to the specific chemical environment. For this compound, also known as 3-phenoxystyrene, the IR spectrum provides clear evidence for its key structural features: the vinyl group, the aromatic rings, and the ether linkage.

The characterization of a closely related isomer, cis-β-phenoxystyrene, provides insight into the expected spectral features. Key absorption bands observed in its IR spectrum confirm the presence of the main functional moieties. A band at approximately 1580 cm⁻¹ is indicative of the C=C stretching vibrations within the aromatic rings. The prominent band at around 1240 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the aryl ether linkage. Another significant absorption at about 1040 cm⁻¹ can be attributed to the symmetric C-O-C stretching. Furthermore, a band in the region of 770 cm⁻¹ suggests the presence of out-of-plane C-H bending vibrations characteristic of the substitution pattern on the benzene rings. epa.gov

These characteristic absorption frequencies allow for the qualitative analysis of this compound and can be used to confirm its synthesis and purity. The presence of the vinyl group can be further confirmed by its characteristic C=C stretching and C-H bending vibrations, which are expected in the regions of 1630-1640 cm⁻¹ and 910-990 cm⁻¹, respectively.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| Aromatic C=C | ~1580 | Stretching |

| Aryl Ether C-O-C | ~1240 | Asymmetric Stretching |

| Aryl Ether C-O-C | ~1040 | Symmetric Stretching |

| Aromatic C-H | ~770 | Out-of-plane Bending |

| Vinyl C=C | 1630-1640 (Expected) | Stretching |

| Vinyl C-H | 910-990 (Expected) | Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical method for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The aromatic rings and the vinyl group in this compound constitute a conjugated system, making it suitable for UV-Vis analysis.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the π → π* electronic transitions within the conjugated system. The position and intensity of these absorption maxima are sensitive to the extent of conjugation and the presence of substituents.

A primary application of UV-Vis spectroscopy in the context of this compound is the monitoring of its polymerization. The vinyl group of the monomer is consumed during polymerization, leading to a change in the electronic structure of the molecule. This change is reflected in the UV-Vis spectrum. By monitoring the decrease in the absorbance at a wavelength characteristic of the monomer, the rate of polymerization can be determined. This technique allows for the real-time tracking of the conversion of the monomer into the polymer, providing valuable kinetic data for the polymerization process.

For instance, in the polymerization of similar vinyl aromatic compounds, aliquots of the reaction mixture can be taken at regular intervals, diluted, and their UV spectra measured. The amount of remaining monomer can then be calculated from a pre-established calibration curve, allowing for the determination of the polymerization conversion over time.

Computational and Theoretical Investigations of 1 Phenoxy 3 Vinylbenzene

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and how this structure governs its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 1-Phenoxy-3-vinylbenzene, DFT calculations would typically be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity.

Simulate Vibrational Spectra: Calculate infrared (IR) and Raman spectra to help identify the molecule and understand its vibrational modes.

Determine Atomic Charges and Electrostatic Potential: Map the distribution of charge across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic)

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily due to the rotational freedom around the ether linkage and the bond connecting the vinyl group to the benzene (B151609) ring. Understanding the preferred three-dimensional arrangements, or conformations, of the molecule is crucial as they can significantly influence its physical and chemical properties.

Conformational Analysis:

Conformational analysis of this compound involves identifying stable conformers and determining their relative energies. This is typically achieved through quantum chemical calculations. By systematically rotating the key dihedral angles—specifically the C-O-C-C angle of the ether group and the C-C-C=C angle involving the vinyl substituent—a potential energy surface can be mapped out. The minima on this surface correspond to stable conformations.

τ1 (C-C-O-C): Describes the rotation of the phenoxy group relative to its attached benzene ring.

τ2 (C-O-C-C): Describes the rotation of the vinylbenzene group relative to the ether oxygen.

τ3 (C-C-C=C): Describes the orientation of the vinyl group relative to its benzene ring.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of different conformations. The results of such an analysis can reveal the most energetically favorable shapes of the molecule. For instance, steric hindrance between the hydrogen atoms on the aromatic rings will likely disfavor fully planar conformations.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | ~45° | 0.00 | 65 |

| B | ~135° | 0.50 | 25 |

| C |

Advanced Analytical Methodologies for 1 Phenoxy 3 Vinylbenzene Detection and Quantification

Chromatographic Separation Techniques

Chromatographic separation is paramount for isolating 1-Phenoxy-3-vinylbenzene from interfering compounds within a sample matrix prior to its detection and quantification. High-resolution gas and liquid chromatography are the cornerstones of modern analytical approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For this compound, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically employed. The separation is achieved through a programmed temperature gradient that allows for the efficient elution of compounds with varying boiling points. Electron ionization (EI) is the most common ionization technique, producing a characteristic fragmentation pattern that serves as a chemical fingerprint for unambiguous identification. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, sensitivity and selectivity can be significantly enhanced by monitoring specific fragment ions characteristic of this compound.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| GC System | Gas Chromatograph with Capillary Column |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |

| Inlet Temperature | 250 - 280 °C |

| Injection Mode | Splitless (for trace analysis) |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Acquisition Mode | Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For trace analysis in complex matrices or for compounds that may be thermally sensitive, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative. This technique separates compounds in a liquid mobile phase before they are ionized and analyzed by two mass spectrometers in series. The first mass spectrometer selects a specific parent ion, which is then fragmented, and the second mass spectrometer analyzes the resulting daughter ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. econference.ioresearchgate.netnih.gov

While this compound is amenable to GC-MS, LC-MS/MS could be advantageous for analyzing extracts from aqueous environmental samples with minimal cleanup. A reversed-phase C18 column is typically used for separation. econference.io The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to facilitate ionization. nih.gov Electrospray ionization (ESI) is a common ionization source for this type of analysis. The high selectivity of MRM allows for the detection of analytes at ultra-trace levels, even in the presence of significant matrix interference. econference.io

Table 2: Proposed LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Value/Description |

|---|---|

| LC System | High-Performance Liquid Chromatograph (HPLC) |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Ion Source Temp. | 350 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. chemistry-matters.comazom.com This technique utilizes two columns with different stationary phases connected by a modulator. azom.com The modulator traps fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. azom.com This results in a highly structured two-dimensional chromatogram with vastly increased peak capacity, making it ideal for resolving target analytes in extremely complex mixtures, such as petroleum products or environmental extracts. gcms.czresearchgate.net

For the analysis of this compound, a typical GCxGC setup would involve a non-polar first-dimension column and a polar second-dimension column. This configuration separates compounds based on boiling point in the first dimension and polarity in the second. The resulting chromatogram organizes compounds by chemical class, which can aid in both identification and the separation of the target analyte from matrix interferences like aliphatic hydrocarbons or polycyclic aromatic hydrocarbons (PAHs). chemistry-matters.comnih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC can provide high-quality mass spectra even for narrowly separated peaks, enhancing confident identification. gcms.cz

Table 3: Typical GCxGC-TOFMS Configuration for Complex Sample Analysis

| Parameter | Value/Description |

|---|---|

| First Dimension Column | 30 m x 0.25 mm ID, 0.25 µm film (Non-polar, e.g., 5% Phenyl) |

| Second Dimension Column | 1-2 m x 0.1 mm ID, 0.1 µm film (Polar, e.g., 50% Phenyl or WAX) |

| Carrier Gas | Helium |

| Modulator | Thermal or Cryogenic |

| Modulation Period | 4 - 8 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOFMS) |

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. science.govpreprints.org The strategy employed depends heavily on the nature of the matrix.

Extraction Efficiencies from Environmental and Synthetic Matrices

The goal of extraction is to efficiently transfer the target analyte from the sample matrix into a solvent.

Environmental Matrices: For aqueous samples like river or wastewater, liquid-liquid extraction (LLE) using a non-polar solvent like dichloromethane or solid-phase extraction (SPE) are common methods. mdpi.com SPE, using cartridges packed with sorbents like C18 or polymeric resins, is often preferred as it uses less solvent and can achieve higher concentration factors. nih.govraco.cat For solid matrices such as soil and sediment, techniques like Soxhlet extraction, accelerated solvent extraction (ASE), or ultrasonic extraction are employed, typically using solvents or solvent mixtures like hexane and acetone. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticides, can also be adapted for extracting semi-volatile compounds from soil and other solid samples. mdpi.com

Synthetic Matrices: To analyze this compound in synthetic materials like polymers, the sample may first need to be dissolved in a suitable solvent (e.g., tetrahydrofuran), followed by precipitation of the polymer and analysis of the remaining solution. Alternatively, pyrolysis-GC-MS can be used, where the material is thermally decomposed, and the resulting volatile products, including the target analyte, are analyzed. researchgate.net

Table 4: Common Extraction Techniques for Semi-Volatile Organic Compounds

| Technique | Matrix | Typical Solvents | General Recovery Efficiency |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane, Hexane | 70-100% |

| Solid-Phase Extraction (SPE) | Water | Methanol, Acetonitrile, Ethyl Acetate | 80-115% nih.gov |

| Ultrasonic Extraction | Soil, Sediment | Acetone/Hexane, Dichloromethane | 70-95% |

| Accelerated Solvent Extraction (ASE) | Soil, Sediment | Dichloromethane/Acetone | >85% |

Techniques for Concentration and Purification

After initial extraction, the extract often needs to be concentrated and purified to remove co-extracted matrix components that could interfere with the analysis.

Concentration: The volume of the solvent extract is typically reduced to increase the analyte concentration. This is commonly achieved using a rotary evaporator or by gently blowing a stream of inert gas (e.g., nitrogen) over the solvent surface (nitrogen blowdown). Care must be taken during this step to avoid the loss of the semi-volatile target compound. osti.gov

Purification (Cleanup): To remove interferences, a cleanup step is often necessary. This can be accomplished using column chromatography with adsorbents like silica gel or Florisil. The choice of elution solvents allows for the separation of the target analyte from more polar or non-polar interferences. Dispersive SPE (d-SPE), a component of the QuEChERS method, involves adding a sorbent (e.g., primary secondary amine, PSA) to the extract to remove specific interferences like fatty acids or pigments. mdpi.com

Degradation Monitoring and Byproduct Identification of this compound

Advanced analytical methodologies are crucial for understanding the environmental fate and stability of chemical compounds. In the case of this compound, a comprehensive understanding of its degradation pathways and the byproducts formed is essential for a complete profile of the molecule. This involves detailed kinetic studies to determine the rate of degradation under various conditions and the identification of products formed through processes such as oxidation and polymerization. However, a review of the current scientific literature indicates a significant gap in research specifically focused on the degradation of this compound.

Kinetic Studies of Degradation

Kinetic studies are fundamental in determining the rate at which a compound degrades, often expressed in terms of rate constants and half-lives. These studies are typically performed under controlled conditions, simulating various environmental factors such as light (photodegradation), temperature (thermal degradation), and microbial action (biodegradation).

Identification of Oxidation and Polymerization Products

When a molecule like this compound, which contains a vinyl group and a phenoxy group, degrades, it can undergo various chemical transformations. Oxidation can lead to the formation of a range of products, including aldehydes, ketones, and carboxylic acids, through cleavage of the vinyl group or modification of the aromatic rings. The vinyl group also makes the molecule susceptible to polymerization, which can lead to the formation of oligomers and polymers, with a different set of byproducts.

A thorough search of scientific databases reveals a lack of studies specifically aimed at identifying the oxidation and polymerization products of this compound. While research exists on the degradation of related compounds, such as substituted styrenes or phenyl vinyl ethers, this information cannot be directly extrapolated to this compound due to the unique influence of its specific combination of functional groups on its chemical reactivity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be essential in future studies to identify and quantify these degradation byproducts.

Due to the absence of specific research in this area, a data table of identified oxidation and polymerization products cannot be provided. This highlights a critical area for future research to fully characterize the environmental and chemical behavior of this compound.

Environmental and Sustainability Dimensions in 1 Phenoxy 3 Vinylbenzene Research

Life Cycle Assessment of Production Pathways

A Life Cycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product, process, or service throughout its entire life cycle. This "cradle-to-grave" approach considers raw material extraction, manufacturing, transportation, use, and disposal or recycling. While a specific, comprehensive LCA for 1-Phenoxy-3-vinylbenzene is not yet publicly available in the literature, the principles of LCA can be applied to its likely production pathways to identify potential environmental hotspots.

The synthesis of this compound can be conceptualized through several routes, each with its own set of inputs and outputs that would be scrutinized in an LCA. A plausible synthetic approach involves two key transformations: the formation of a diaryl ether and the introduction of a vinyl group. These can be achieved through established chemical reactions such as the Ullmann condensation for the ether linkage and a Heck reaction for the vinyl group.

A hypothetical LCA framework for the production of this compound would quantify inputs like energy, water, and raw materials (e.g., phenol (B47542), a substituted benzene (B151609) derivative, and vinylating agent) and outputs such as the final product, byproducts, and emissions to air, water, and soil. The environmental impact categories assessed would include global warming potential, ozone depletion potential, acidification potential, eutrophication potential, and human toxicity, among others.

Interactive Data Table: Key Parameters in a Life Cycle Inventory for this compound Production

The following table outlines the types of data that would be collected for a life cycle inventory (LCI), the first phase of an LCA, for a generic production pathway of this compound.

| Life Cycle Stage | Input/Output | Parameter | Unit of Measurement |

| Raw Material Acquisition | Input | Phenol | kg |

| Input | 3-Bromophenol (example precursor) | kg | |

| Input | Ethylene (example vinyl source) | kg | |

| Input | Energy (for precursor synthesis) | MJ | |

| Chemical Synthesis | Input | Copper or Palladium Catalyst | kg |

| Input | Solvent (e.g., DMF, Toluene) | kg | |

| Input | Base (e.g., Potassium Carbonate) | kg | |

| Input | Process Water | m³ | |

| Input | Energy (for heating/cooling) | MJ | |

| Output | This compound | kg | |

| Output | Byproducts (e.g., salts) | kg | |

| Output | Waste Solvent | kg | |

| Output | Gaseous Emissions (e.g., VOCs) | kg | |

| Purification | Input | Solvent (for chromatography) | kg |

| Input | Energy (for distillation) | MJ | |

| Output | Purified this compound | kg | |

| Output | Impurities/Waste | kg |

This table can be filtered by Life Cycle Stage to examine the inputs and outputs at each phase of production.

Contribution to Bio-Based Chemical Economy

The transition to a bio-based chemical economy, where renewable resources replace fossil feedstocks, is a cornerstone of sustainable development. This compound has the potential to contribute to this transition, primarily through the bio-based synthesis of its precursors. Lignin, a complex aromatic biopolymer and a major component of lignocellulosic biomass, is a promising renewable source of aromatic platform chemicals.

Research has demonstrated the biotransformation of lignin-derived compounds, such as ferulic acid and p-coumaric acid, into vinylphenols like 4-vinylphenol. rsc.orgbiolmolchem.com These processes often utilize microbial cell factories or isolated enzymes to perform decarboxylation reactions. While these are typically para-substituted phenols, the underlying biochemical pathways could potentially be engineered to produce meta-substituted phenols, which would be direct precursors for a bio-based this compound.

The development of such bio-based routes would significantly enhance the sustainability profile of this compound by reducing the reliance on petrochemical feedstocks. The valorization of lignin, a largely underutilized byproduct of the paper and biorefinery industries, into high-value chemicals is a key area of green chemistry research.

Interactive Data Table: Potential Bio-Based Routes to Precursors of this compound

This table summarizes potential bio-based feedstocks and the corresponding precursors for the synthesis of this compound.

| Bio-Based Feedstock | Processing Method | Potential Precursor | Relevance to this compound |

| Lignocellulosic Biomass | Depolymerization & Biotransformation | Phenolic Compounds | Source of the phenol moiety |

| Lignin | Enzymatic Decarboxylation | Vinylphenols | Potential route to the vinylphenol portion |

| Plant Oils | Chemical Transformation | Aromatic Compounds | Alternative source of the benzene ring structure |

| Sugars (from biomass) | Fermentation & Catalysis | Aromatic Platform Chemicals | Building blocks for synthesizing precursors |

This table can be sorted by Bio-Based Feedstock to compare different renewable starting materials.

Minimization of Environmental Impact in Synthesis and Application

Minimizing the environmental impact of chemical synthesis and application is a central tenet of green chemistry. For this compound, this involves optimizing its production process to reduce waste, energy consumption, and the use of hazardous materials.

Traditional cross-coupling reactions like the Ullmann condensation and the Heck reaction often require harsh conditions, stoichiometric amounts of reagents, and environmentally problematic solvents. wikipedia.org However, significant progress has been made in developing greener alternatives.

For the Ullmann-type synthesis of the diaryl ether bond, modern catalytic systems using copper with specific ligands can operate under milder conditions and in more environmentally benign solvents. organic-chemistry.orgarkat-usa.org Similarly, advancements in the Heck reaction have led to the development of highly efficient palladium catalysts that can be used at very low loadings, and in some cases, in greener solvents like water or bio-based solvents. organic-chemistry.orgfrontiersin.org

A known synthesis of this compound involves an isomerizing metathesis reaction, which is a powerful C-C bond-forming reaction. rsc.org The efficiency and selectivity of such catalytic reactions are key to minimizing waste.

Catalysis: Utilizing highly efficient and recyclable catalysts (e.g., heterogeneous catalysts) to minimize waste and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Interactive Data Table: Green Chemistry Strategies for the Synthesis of this compound

This table outlines strategies to minimize the environmental impact of the key synthetic steps for producing this compound.

| Synthetic Step | Traditional Method Concern | Green Chemistry Approach | Potential Environmental Benefit |

| Diaryl Ether Formation (Ullmann-type) | High temperatures, stoichiometric copper, polar aprotic solvents (e.g., DMF). wikipedia.org | Ligand-accelerated copper catalysis, use of non-polar or bio-based solvents. organic-chemistry.orgarkat-usa.org | Reduced energy consumption, lower toxicity, easier solvent recovery. |

| Vinyl Group Introduction (Heck-type) | Palladium catalyst leaching, use of toxic solvents, phosphine (B1218219) ligands. biolmolchem.com | High-turnover catalysts, phosphine-free systems, reactions in water or green solvents. organic-chemistry.orgfrontiersin.org | Reduced heavy metal contamination, improved safety, lower environmental impact of solvents. |

| Isomerizing Metathesis | Use of precious metal catalysts, generation of byproducts. rsc.org | Development of more efficient and recyclable catalysts, one-pot reaction sequences. | Reduced catalyst waste, improved process efficiency. |

This table can be filtered by Synthetic Step to focus on specific areas for environmental improvement.

By integrating life cycle thinking, exploring bio-based feedstocks, and applying the principles of green chemistry, the research and future production of this compound can be guided towards greater environmental sustainability.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 1-Phenoxy-3-vinylbenzene to maximize yield and purity?

- Methodological Answer : Begin with Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the phenoxy group, followed by vinylation via Heck coupling. Monitor reaction conditions (e.g., catalyst loading, temperature) using HPLC or GC-MS to track intermediates. Purify via column chromatography with silica gel (ethyl acetate/hexane gradient) and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Adjust solvent polarity (e.g., DMF vs. THF) to suppress side reactions like oligomerization of the vinyl group .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm aromatic substitution patterns and vinyl group integrity.

- FT-IR : Verify C-O (phenoxy) and C=C (vinyl) stretches at ~1250 cm<sup>-1</sup> and 1630 cm<sup>-1</sup>, respectively.

- Mass spectrometry : HRMS for molecular ion validation.

- X-ray crystallography (if crystalline): Resolve bond angles and confirm regiochemistry. Cross-reference with PubChem or NIST spectral libraries for validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods with local exhaust ventilation to minimize inhalation of vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Store in amber glass containers under inert gas (N2 or Ar) to prevent oxidation of the vinyl group. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenoxy ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform Hammett analysis by synthesizing derivatives with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2) groups. Use DFT calculations (B3LYP/6-31G*) to map electron density distribution. Compare reaction rates in Pd-catalyzed couplings (e.g., Heck, Suzuki) under identical conditions. Electron-rich substituents increase vinyl group reactivity but may reduce regioselectivity due to competing pathways .

Q. What strategies mitigate data contradictions in spectral assignments for this compound derivatives?

- Methodological Answer : Address discrepancies (e.g., unexpected NMR peaks) by:

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping signals.

- 2D NMR techniques : Use HSQC and HMBC to resolve coupling networks.

- Computational validation : Compare experimental spectra with simulated data (Gaussian or ACD/Labs). Publish raw spectral data in open repositories (e.g., Zenodo) for peer validation .

Q. How can researchers assess the environmental persistence and biodegradation pathways of this compound?

- Methodological Answer : Conduct OECD 301F biodegradability tests under aerobic conditions. Use LC-MS/MS to track degradation intermediates. For soil mobility, perform column leaching studies with varying pH (4–9) and organic matter content. Computational tools like EPI Suite predict bioaccumulation potential (log Kow) and toxicity thresholds .

Q. What experimental designs are optimal for studying the photostability of this compound?

- Methodological Answer : Expose samples to UV light (λ = 254–365 nm) in a photoreactor with controlled temperature and humidity. Monitor degradation via UV-Vis spectroscopy and GC-MS. Use radical scavengers (e.g., BHT) to identify degradation mechanisms (e.g., radical vs. oxidative pathways). Compare results with accelerated aging studies under simulated sunlight .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) to assess binding stability. Use QSAR models to correlate substituent effects with bioactivity (e.g., IC50 values). Cross-check predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity on HeLa cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。